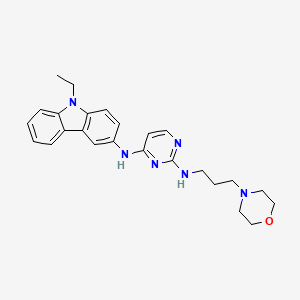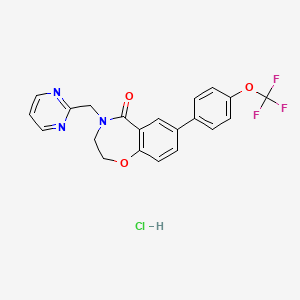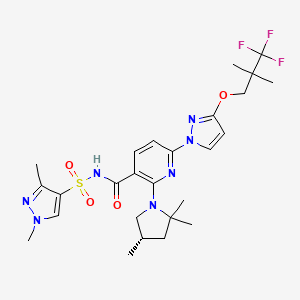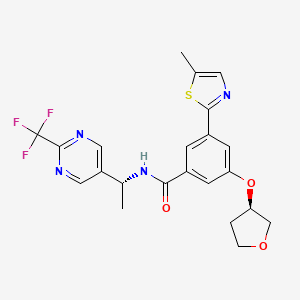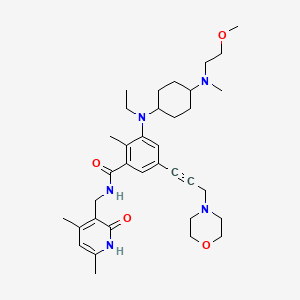
EPZ011989
描述
EPZ011989 是一种强效、选择性且口服生物利用度高的蛋白甲基转移酶增强子 of Zeste 同源物 2 (EZH2) 抑制剂。 该化合物在抑制肿瘤生长方面已显示出巨大潜力,尤其是在人类 B 细胞淋巴瘤模型中 。 This compound 是一个有价值的工具,用于探索 EZH2 的生物活性及其相关病理生物学 .
科学研究应用
作用机制
EPZ011989 通过抑制 EZH2 的活性来发挥其作用,EZH2 是多梳抑制复合物 2 (PRC2) 的关键组成部分。 EZH2 催化组蛋白 H3 (H3K27me3) 上赖氨酸 27 的三甲基化,导致相关基因启动子的沉默 。 通过抑制 EZH2,this compound 降低 H3K27me3 水平,从而改变基因表达并促进抗肿瘤活性 。 涉及的分子靶点和途径包括 PRC2 复合物和调节细胞生长和分化的各种下游信号通路 .
生化分析
Biochemical Properties
EPZ011989 functions as an inhibitor of EZH2, thereby preventing the tri-methylation of H3K27. This compound interacts specifically with the EZH2 enzyme, binding to its active site and inhibiting its methyltransferase activity. By doing so, this compound reduces the levels of H3K27me3, leading to the reactivation of silenced genes. This interaction is highly selective, with this compound demonstrating minimal off-target effects on other histone methyltransferases .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In acute myeloid leukemia (AML) cell lines, this compound treatment results in the inhibition of H3K27me3, leading to changes in gene expression that promote cell differentiation and apoptosis. This compound also affects cell signaling pathways, including those involved in cell proliferation and survival. In B cell lymphoma models, this compound treatment leads to significant tumor growth inhibition, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of EZH2, thereby inhibiting its enzymatic activity. This inhibition prevents the tri-methylation of H3K27, a key epigenetic mark associated with gene silencing. By reducing H3K27me3 levels, this compound reactivates silenced genes, leading to changes in gene expression that promote cell differentiation and apoptosis. Additionally, this compound has been shown to interact with other proteins involved in chromatin remodeling, further influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound results in the inhibition of H3K27me3 and minimal changes in cell viability. Longer-term treatment leads to significant anti-proliferative effects and increased apoptosis in cancer cell lines. The stability and degradation of this compound have also been studied, with the compound demonstrating good stability under various conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in more pronounced tumor growth inhibition in mouse xenograft models of human B cell lymphoma. At very high doses, some toxic effects have been observed, including weight loss and changes in liver function. These findings highlight the importance of optimizing the dosage of this compound to achieve maximal therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes. The compound interacts with several enzymes involved in drug metabolism, including cytochrome P450 enzymes. These interactions can influence the metabolic stability and clearance of this compound, affecting its overall pharmacokinetic profile. Additionally, this compound has been shown to affect metabolic flux and metabolite levels in treated cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its effects on chromatin and gene expression. This compound also interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it targets the EZH2 enzyme and influences chromatin structure and gene expression. This compound has been shown to accumulate in the nucleus of treated cells, where it inhibits H3K27me3 and reactivates silenced genes. This nuclear localization is essential for the compound’s activity, as it allows this compound to directly interact with its target and exert its effects on gene expression .
准备方法
EPZ011989 的合成涉及多个步骤,包括形成关键中间体及其在特定条件下的后续反应。 具体的合成路线和反应条件属于专有信息,未公开详细资料。 已知该化合物是通过一系列化学反应制备的,以确保其作为 EZH2 抑制剂的效力和选择性 。 This compound 的工业生产方法可能涉及对这些合成路线的优化,以确保高收率和纯度,以及大规模生产的可扩展性 .
化学反应分析
EPZ011989 会发生各种化学反应,包括:
氧化和还原: 这些反应可以改变分子中的官能团,可能改变其活性和稳定性。
取代反应: 这些反应涉及用另一个官能团取代一个官能团,这可以用来改变化合物的性质。
常用试剂和条件: 这些反应中使用的具体试剂和条件尚未公开,但通常会涉及标准有机化学技术和试剂.
相似化合物的比较
EPZ011989 在 EZH2 抑制剂中独树一帜,因为它具有高效力、选择性和口服生物利用度。 类似的化合物包括:
GSK126: 另一种在癌症研究中具有类似应用的强效 EZH2 抑制剂.
塔泽美司他: 一种 EZH2 抑制剂,已被批准用于治疗某些类型的淋巴瘤.
UNC1999: 一种 EZH2 和 EZH1 的双重抑制剂,用于研究 EZH 抑制的更广泛影响.
This compound 由于其强大的体内活性和良好的药代动力学特性而脱颖而出,使其成为探索 EZH2 活性在生物系统中的强大工具 .
属性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFINGFCBFHOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)

